molecular formula C11H15BrClNO2 B2391801 Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride CAS No. 2225146-67-6

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride

Cat. No.: B2391801
CAS No.: 2225146-67-6
M. Wt: 308.6
InChI Key: LSSWUBDYXLFHIU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a brominated aromatic compound featuring a tertiary amine group at the β-position of a butanoate ester backbone, with a 4-bromophenyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSWUBDYXLFHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chain Length Variants: Propanoate vs. Butanoate

A key distinction lies in the ester backbone length. For example:

  • Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 952729-65-6) has a three-carbon chain, resulting in a lower molecular weight (MW: ~292.6 g/mol) compared to the butanoate analog (estimated MW: ~306.6 g/mol).
  • Butanoate derivatives (e.g., hypothetical target compound) likely exhibit increased steric bulk and altered solubility profiles, which could influence reactivity in nucleophilic substitutions or catalytic hydrogenation reactions.

Ester Group Modifications: Methyl vs. Ethyl

Substituting the methyl ester with an ethyl group alters solubility and metabolic stability:

Positional Isomerism: Bromophenyl Substituents

The bromine position on the phenyl ring significantly impacts electronic and steric properties:

  • (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS 845909-00-4, similarity: 0.88) has a meta-bromo substituent, reducing resonance effects compared to the para-bromo analog. This may lower electrophilic aromatic substitution reactivity .
  • Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate (CAS 1284363-17-2) introduces a thiazole ring, diverging entirely from the butanoate’s aliphatic backbone and enabling π-stacking interactions in biological targets .

Functional Group Variations: Phenoxy Linkages

  • Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride (CAS 1803604-50-3) replaces the direct phenyl attachment with a phenoxy group, creating an ether linkage. This modification increases polarity and may alter hydrogen-bonding capacity .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Features Reference
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride* N/A C₁₁H₁₃BrClNO₂ ~306.6 Butanoate backbone, para-bromo
Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride 952729-65-6 C₁₀H₁₁BrClNO₂ 292.6 Propanoate backbone
Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride 502841-92-1 C₁₁H₁₃BrClNO₂ 306.6 Ethyl ester
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride 845909-00-4 C₁₀H₁₁BrClNO₂ 292.6 Meta-bromo substituent
Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride 1803604-50-3 C₁₀H₁₁BrClNO₃ 310.6 Phenoxy linkage

*Hypothetical structure inferred from analogs.

Research Implications

  • Synthetic Utility: The butanoate’s longer chain may improve binding in enzyme active sites compared to propanoates, as seen in kinase inhibitors .
  • Solubility : Hydrochloride salts of methyl esters generally exhibit better aqueous solubility than ethyl analogs, favoring formulation in injectables .

Biological Activity

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrClNO2C_{10}H_{13}BrClNO_2. The presence of the bromophenyl group and the amino acid structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Amino Acid Backbone : Starting from a suitable precursor, the amino group is introduced to form the backbone.
  • Bromination : The introduction of the bromine atom at the para position of the phenyl ring is achieved through electrophilic aromatic substitution.
  • Esterification : The final step involves converting the carboxylic acid into its methyl ester form, followed by hydrochloride salt formation.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly related to neurotransmitter modulation. Its structural similarity to known pharmacological agents suggests potential interactions with GABA receptors, which are crucial for regulating neuronal excitability.

The compound's mechanism of action appears to involve:

  • GABA Receptor Modulation : Similar to other compounds that act as GABA agonists, it may enhance inhibitory neurotransmission, which could be beneficial in treating conditions like anxiety and neuropathic pain.
  • Enzyme Interaction : Preliminary studies suggest that it might inhibit specific enzymes involved in neurotransmitter metabolism, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Data

  • In Vitro Studies : Initial assays have shown that this compound can inhibit GABA uptake in HEK293 cells expressing mouse GABA transporters (mGATs). The inhibitory potency was assessed using radiolabeled GABA uptake assays.
    CompoundmGAT Inhibition (pIC50)
    Methyl 3-amino-3-(4-bromophenyl)butanoate5.43
    Control (NO711)6.00
  • In Vivo Studies : In rodent models of neuropathic pain, compounds structurally related to methyl 3-amino-3-(4-bromophenyl)butanoate showed antinociceptive effects without inducing motor deficits, suggesting a favorable therapeutic profile.
    • Study Design : Rodents were subjected to chemotherapy-induced neuropathic pain models.
    • Results : Compounds demonstrated significant reductions in pain-related behaviors compared to controls.

Future Directions

Further research is warranted to explore:

  • Therapeutic Applications : Investigating potential uses in treating neurological disorders such as anxiety and pain syndromes.
  • Structural Modifications : Evaluating how variations in the bromophenyl group or amino acid backbone affect biological activity and receptor selectivity.

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